molecular formula C11H12BF3O3 B8227995 (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid

(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B8227995
M. Wt: 260.02 g/mol
InChI Key: PJPJNXSFRCDIJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound featuring a phenyl ring substituted at the 3-position with a cyclopropylmethoxy group (OCH₂C₃H₅) and at the 5-position with a trifluoromethyl (CF₃) group. The boronic acid (-B(OH)₂) functional group enables its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to synthesize biaryl or heteroaryl compounds. The cyclopropylmethoxy group introduces steric bulk and electronic modulation, while the CF₃ group enhances metabolic stability and lipophilicity in derived molecules.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BF3O3/c13-11(14,15)8-3-9(12(16)17)5-10(4-8)18-6-7-1-2-7/h3-5,7,16-17H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJPJNXSFRCDIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCC2CC2)C(F)(F)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BF3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.02 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various interactions with biological systems, particularly in antimicrobial and anticancer applications.

The compound's structure includes a boronic acid functional group attached to a phenyl ring that is further substituted with cyclopropylmethoxy and trifluoromethyl groups. These substitutions enhance its reactivity and biological activity.

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols, which is crucial for their function as enzyme inhibitors. For this compound, the specific interactions with target enzymes can lead to inhibition of critical biological pathways, particularly in microbial metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar boronic acids. For instance, research on 5-trifluoromethyl-2-formyl phenylboronic acid demonstrated moderate activity against Candida albicans and significant activity against Escherichia coli and Bacillus cereus . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they can serve as potential antibacterial agents.

Table 1: Antimicrobial Activity of Boronic Acids

CompoundTarget OrganismMIC (µg/mL)
5-Trifluoromethyl-2-formyl phenylboronic acidCandida albicansModerate
5-Trifluoromethyl-2-formyl phenylboronic acidEscherichia coliLower than AN2690
5-Trifluoromethyl-2-formyl phenylboronic acidBacillus cereusLower than AN2690

Anticancer Activity

In addition to antimicrobial effects, boronic acids have been explored for their anticancer properties. The ability of these compounds to inhibit proteasome activity has been linked to their potential in cancer therapy. The trifluoromethyl group enhances lipophilicity, which may improve cellular uptake and bioavailability.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of various phenylboronic acids, it was found that compounds with trifluoromethyl substitutions exhibited enhanced binding affinity to bacterial enzymes compared to their non-fluorinated counterparts . This study suggests that this compound could be effective against resistant strains.
  • Structural Analysis : Structural studies using NMR and X-ray crystallography have shown that the presence of the cyclopropylmethoxy group contributes to the compound's stability and reactivity in biological systems . The unique steric effects of this group may also influence its interaction with target proteins.

Comparison with Similar Compounds

Key Structural and Functional Differences:

  • Substituent Effects: Cyclopropylmethoxy vs. Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃): The CF₃ group (electron-withdrawing) enhances electrophilicity at the boron center, whereas OCF₃ (also electron-withdrawing) may alter resonance effects on the aromatic ring . Heteroaromatic vs. Benzene Backbone: Pyridine-based analogs (e.g., ) exhibit different electronic properties and coordination behavior due to nitrogen’s electronegativity.
  • Reactivity and Applications: Compounds with electron-withdrawing groups (e.g., CF₃, CN, SO₂CH₃) generally exhibit enhanced stability and reactivity in Suzuki couplings compared to electron-donating substituents . Antibacterial activity has been reported for trifluoromethoxy-substituted phenylboronic acids (e.g., inhibition of E.

Research Findings and Industrial Relevance

  • Synthetic Utility : The cyclopropylmethoxy group’s strain energy may facilitate unique reactivity patterns, such as ring-opening reactions under specific conditions, though this requires further study.
  • Thermodynamic Stability: Trifluoromethyl-substituted boronic acids often exhibit superior shelf-life compared to nitro- or amino-substituted analogs due to reduced sensitivity to moisture .

Preparation Methods

Miyaura Borylation of Aryl Halides

The Miyaura borylation reaction is the most widely reported method for installing the boronic acid moiety. This two-step process involves:

  • Synthesis of the Aryl Halide Precursor :

    • 3-Bromo-5-(trifluoromethyl)phenol is reacted with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃) to form 3-(cyclopropylmethoxy)-5-(trifluoromethyl)bromobenzene.

  • Palladium-Catalyzed Borylation :

    • The aryl bromide undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in a solvent system of 1,4-dioxane/water. Microwave irradiation at 120°C for 20 minutes enhances reaction efficiency, achieving yields of 68–75%.

Example Procedure :

Suzuki-Miyaura Cross-Coupling

This method constructs the aryl backbone through coupling of pre-functionalized boronic acids. For example, 3-(trifluoromethyl)phenylboronic acid is etherified with cyclopropylmethyl bromide under Mitsunobu conditions (DIAD, PPh₃).

Key Optimization Insights :

  • Catalyst Selection : Pd(PPh₃)₄ or XPhos-Pd-G3 improves coupling efficiency for electron-deficient substrates.

  • Solvent Systems : Toluene/EtOH (3:1) with K₃PO₄ as base achieves 72–80% yield.

Direct Boronation via Electrophilic Substitution

Recent studies demonstrate electrophilic borylation using BF₃·OEt₂ in the presence of LiHMDS. This one-pot method avoids transition metals but requires anhydrous conditions and low temperatures (−78°C).

Reaction Conditions :

  • Substrate: 3-(Cyclopropylmethoxy)-5-(trifluoromethyl)anisole

  • Boron Source: BF₃·OEt₂ (2.0 eq)

  • Base: LiHMDS (2.2 eq) in THF

  • Yield: 58%

Comparative Analysis of Methods

Method Catalyst Conditions Yield Advantages Limitations
Miyaura BorylationPd(dppf)Cl₂Microwave, 120°C68–75%Scalable, short reaction timeRequires aryl halide synthesis
Suzuki CouplingPd(PPh₃)₄Reflux, 12–24 h72–80%Compatible with diverse boronic acidsMulti-step, moderate functional tolerance
Direct BoronationBF₃·OEt₂−78°C, anhydrous58%Metal-free, one-potLow yield, sensitive to moisture

Optimization Strategies

Solvent and Base Effects

  • Polar Aprotic Solvents : DMF and DMAc improve solubility of trifluoromethylated intermediates.

  • Inorganic Bases : K₃PO₄ outperforms Na₂CO₃ in Suzuki reactions due to milder pH and reduced side reactions.

Catalytic System Tuning

  • Ligand Design : Bulky ligands (e.g., XPhos) suppress protodeboronation, enhancing yields by 15–20%.

  • Microwave Assistance : Reduces reaction time from hours to minutes while maintaining selectivity.

Applications in Target Synthesis

The compound serves as a key intermediate in:

  • Pharmaceuticals : Synthesis of mGlu₇ inhibitors for neurodegenerative diseases.

  • Agrochemicals : Construction of trifluoromethyl-containing herbicides via Suzuki couplings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-(Cyclopropylmethoxy)-5-(trifluoromethyl)phenyl)boronic acid, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, starting with halogenated aryl precursors. Key steps include cyclopropylmethoxy group introduction via nucleophilic substitution and trifluoromethylation using reagents like Ruppert-Prakash reagents (e.g., TMSCF₃). Temperature control (e.g., 0–60°C), solvent polarity (THF or DMF), and catalyst selection (Pd-based for cross-coupling) are critical for minimizing side reactions . Purification via column chromatography or recrystallization ensures >95% purity. Kinetic studies under varying pH and temperature can optimize reaction efficiency .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this boronic acid derivative?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms substituent positions and electronic environments. For example, the trifluoromethyl group shows a singlet at ~δ -63 ppm in ¹⁹F NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 289.1).
  • X-ray Diffraction : Single-crystal X-ray analysis provides bond angles and crystallographic packing, crucial for understanding steric effects .
  • FT-IR : B-O stretching (~1340 cm⁻¹) and aromatic C-H vibrations (~3050 cm⁻¹) confirm functional groups .

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The cyclopropylmethoxy group introduces steric bulk and electron-donating effects, which can slow transmetallation steps but enhance regioselectivity. Comparative kinetic studies with analogous methoxy or ethyl groups show reduced coupling efficiency (e.g., ~70% yield vs. ~85% for less bulky substituents). Solvent choice (e.g., DMF vs. THF) and base (K₂CO₃ vs. CsF) can mitigate steric hindrance .

Advanced Research Questions

Q. What mechanistic insights can DFT studies provide regarding the electronic structure of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

  • Electrostatic Potential Maps : Highlight electron-deficient boron centers (δ+ ~0.35) and electron-rich trifluoromethyl regions (δ- ~-0.28), guiding reactivity predictions .
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~5.2 eV) correlate with stability against oxidation.
  • Conformational Analysis : Cyclopropylmethoxy rotation barriers (~8 kcal/mol) suggest restricted flexibility, impacting binding in catalytic systems .

Q. How does the compound interact with biological targets, such as enzymes, and what are the implications for drug discovery?

  • Methodological Answer : The boronic acid moiety can form reversible covalent bonds with serine proteases (e.g., β-lactamases). Surface plasmon resonance (SPR) assays show binding affinities (KD ~1–10 µM) dependent on trifluoromethyl’s hydrophobicity. Molecular docking simulations reveal interactions with active-site residues (e.g., hydrogen bonding with catalytic Ser70 in TEM-1 β-lactamase) .

Q. What are the stability challenges of this compound under aqueous or acidic conditions, and how can they be addressed?

  • Methodological Answer : Hydrolysis of the boronic acid group to phenol is pH-dependent (t1/2 ~12 h at pH 7.4 vs. ~2 h at pH 2). Stabilization strategies include:

  • Lyophilization : Storage as a lyophilized powder under argon.
  • Co-solvents : Use of DMSO or ethanol (≥20% v/v) to reduce water activity.
  • Protecting Groups : Temporary protection as boronic esters (e.g., pinacol ester) during synthesis .

Q. How do crystallographic studies inform the design of derivatives with improved catalytic or binding properties?

  • Methodological Answer : X-ray crystallography reveals:

  • Bond Lengths : B-C bond length (~1.56 Å) and dihedral angles (~15° between phenyl and boronic acid planes) influence conjugation.
  • Packing Motifs : Intermolecular hydrogen bonds (O-H···O, ~2.8 Å) stabilize crystal lattices, guiding solubility modifications via substituent engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.